molecular formula C27H24O3 B3131405 [4-[3,5-bis[4-(hydroxymethyl)phenyl]phenyl]phenyl]methanol CAS No. 353289-47-1

[4-[3,5-bis[4-(hydroxymethyl)phenyl]phenyl]phenyl]methanol

Cat. No.: B3131405
CAS No.: 353289-47-1
M. Wt: 396.5 g/mol
InChI Key: KIMHSAOJBYOCOQ-UHFFFAOYSA-N
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Description

[4-[3,5-bis[4-(hydroxymethyl)phenyl]phenyl]phenyl]methanol: is an organic compound characterized by a complex aromatic structure with multiple phenyl groups and hydroxymethyl functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-[3,5-bis[4-(hydroxymethyl)phenyl]phenyl]phenyl]methanol typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Core Structure: The initial step involves the formation of the central phenyl core through a series of Friedel-Crafts alkylation reactions.

    Introduction of Hydroxymethyl Groups: The hydroxymethyl groups are introduced via a hydroxymethylation reaction, often using formaldehyde and a suitable catalyst.

    Final Assembly: The final step involves the coupling of the substituted phenyl groups to form the complete structure.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxymethyl groups can undergo oxidation to form corresponding aldehydes or carboxylic acids.

    Reduction: The aromatic rings can be reduced under specific conditions to form partially or fully hydrogenated derivatives.

    Substitution: The phenyl groups can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of benzaldehyde or benzoic acid derivatives.

    Reduction: Formation of cyclohexyl derivatives.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Biochemical Studies: Investigated for its interactions with biological macromolecules.

Medicine

    Pharmaceuticals: Potential precursor for drug development, particularly in the synthesis of compounds with anti-inflammatory or anticancer properties.

Industry

    Materials Science: Utilized in the development of advanced materials, such as polymers and resins.

Mechanism of Action

The mechanism of action of [4-[3,5-bis[4-(hydroxymethyl)phenyl]phenyl]phenyl]methanol depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, modulating their activity. The hydroxymethyl groups can form hydrogen bonds with target molecules, influencing their function and stability.

Comparison with Similar Compounds

Similar Compounds

    [4-[3,5-bis[4-(hydroxymethyl)phenyl]phenyl]phenyl]methane: Lacks the hydroxyl group, resulting in different reactivity and applications.

    [4-[3,5-bis[4-(hydroxymethyl)phenyl]phenyl]phenyl]ethanol: Contains an additional ethyl group, affecting its physical and chemical properties.

Uniqueness

    Hydroxymethyl Groups: The presence of multiple hydroxymethyl groups provides unique reactivity and potential for hydrogen bonding.

    Aromatic Structure: The complex aromatic structure offers stability and versatility in various chemical reactions.

Properties

IUPAC Name

[4-[3,5-bis[4-(hydroxymethyl)phenyl]phenyl]phenyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24O3/c28-16-19-1-7-22(8-2-19)25-13-26(23-9-3-20(17-29)4-10-23)15-27(14-25)24-11-5-21(18-30)6-12-24/h1-15,28-30H,16-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIMHSAOJBYOCOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CO)C2=CC(=CC(=C2)C3=CC=C(C=C3)CO)C4=CC=C(C=C4)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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